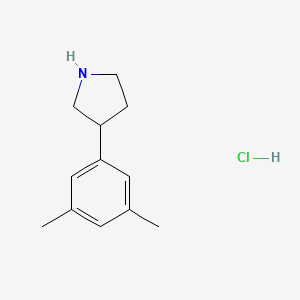

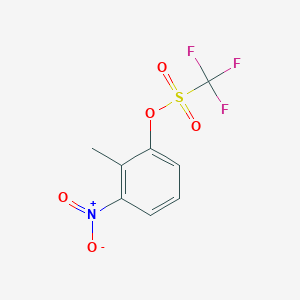

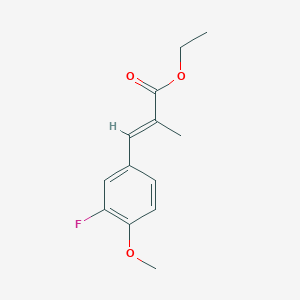

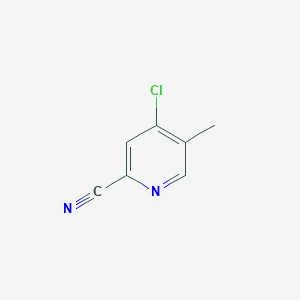

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride

Vue d'ensemble

Description

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethan-1-amine hydrochloride, commonly referred to as MBT-HCl, is an organic compound that has been studied extensively in the scientific community. MBT-HCl is a chiral compound, meaning it has two mirror-image forms that are not superimposable. It is a powerful tool for researchers and has a variety of applications in various fields of study. MBT-HCl is a useful reagent for organic synthesis and has been used in the synthesis of a variety of compounds. In addition, MBT-HCl has been studied for its potential medicinal applications, with its mechanism of action and biochemical and physiological effects being of particular interest to researchers.

Applications De Recherche Scientifique

Organic Field-Effect Transistors (OFETs)

Benzothiophene derivatives are known for their application in organic electronics, particularly in OFETs. Their crystal and electronic structures contribute to the performance of OFETs, with strategies for performance improvement focusing on the solubility and thermal properties of these compounds. Fabrication methods for these devices also rely on the unique properties of benzothiophene derivatives .

DNA Cleavage and Oxidation

Dibenzothiophene S-oxides, a class of benzothiophene derivatives, have been studied for their ability to release atomic oxygen upon exposure to UV light. This property is utilized in DNA cleavage and the oxidation of enzymes involved in cellular processes, such as adenosine-S’-phosphosulfate kinase .

Pharmacological Applications

The structural versatility of benzothiophene derivatives lends them to a variety of pharmacological applications. They exhibit a range of biological activities including antidiabetic, anticancer, anti-inflammatory, antioxidant, anti-tubercular, antimicrobial, and anticonvulsant activities. This makes them potential therapeutic agents in diverse medical fields .

Green Synthesis Methods

The synthesis of benzothiophene motifs often requires metal catalysts and harsh reaction conditions. However, there is a growing interest in developing novel and green methods for synthesizing functional benzothiophene derivatives that are more efficient and environmentally friendly .

Antimicrobial and Antioxidant Potentials

Recent studies have synthesized novel benzothiophene derivatives using intramolecular electrophilic cyclization reactions and Palladium-catalyzed Sonogashira coupling reactions. These new derivatives have been tested for their antimicrobial and antioxidant capacities, showing promise as novel drug candidates .

Multisubstituted Benzothiophene Derivatives

The synthesis of multisubstituted benzothiophene derivatives has been achieved through methods that allow good functional group tolerance and versatile C2 functionalizations. This enables the creation of complex compounds with potential applications in various scientific fields .

Propriétés

IUPAC Name |

(1R)-1-(3-methyl-1-benzothiophen-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS.ClH/c1-7-9-5-3-4-6-10(9)13-11(7)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBWXLTDWWAXDMJ-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC2=CC=CC=C12)[C@@H](C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.